Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate (CAS: 790227-48-4) is a Boc-protected amino acid ester characterized by a 4-methylbenzyl substituent and a methyl ester group. This compound is widely used in peptide synthesis and medicinal chemistry due to its balance of steric protection (via the tert-butoxycarbonyl group) and moderate lipophilicity imparted by the 4-methylbenzyl moiety. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.38 g/mol .
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12-6-8-13(9-7-12)10-14(15(19)21-5)11-18-16(20)22-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNGZFSBULVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661442 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-49-0 | |
| Record name | Methyl α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methylbenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate generally involves the following key steps:
- Starting from an amino acid or amino acid derivative , typically L-alanine or a similar alpha-amino acid.
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
- Introduction of the 4-methylbenzyl substituent at the alpha carbon, often via alkylation or reductive amination.
- Esterification of the carboxylic acid to the methyl ester to increase solubility and facilitate purification.
Detailed Synthetic Routes
Boc Protection of Amino Acid Esters
A common initial step is the protection of the amino group in methyl 2-amino-3-substituted propanoates using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine or sodium bicarbonate. This step yields methyl 3-((tert-butoxycarbonyl)amino)propanoate derivatives, providing stability and selectivity for further functionalization.
Introduction of the 4-Methylbenzyl Group
The 4-methylbenzyl substituent at the alpha carbon can be introduced by:
- Alkylation of the amino acid ester: Using 4-methylbenzyl halides (e.g., 4-methylbenzyl chloride or bromide) under basic conditions to substitute the alpha hydrogen.
- Reductive amination: Reacting the amino acid ester with 4-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the 4-methylbenzyl side chain.
These methods require careful control of reaction conditions to prevent racemization and side reactions.
Esterification and Purification
The carboxylic acid group is esterified to the methyl ester either by:
- Direct esterification with methanol in acidic conditions (e.g., HCl or sulfuric acid catalysis).
- Use of coupling reagents such as HATU or EDC in organic solvents like DMF to facilitate ester bond formation without racemization.
Purification is typically achieved by extraction, crystallization, or chromatography to isolate the pure methyl ester with Boc-protected amino group.
Summary of Representative Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Boc anhydride, triethylamine | Dichloromethane | 0–25 °C | 85–95 | Standard amine protection |
| Alpha carbon alkylation | 4-methylbenzyl chloride, base (NaH, K2CO3) | DMF, THF | 0–50 °C | 70–85 | Requires inert atmosphere, racemization control |
| Reductive amination | 4-methylbenzaldehyde, NaBH3CN | Methanol, MeCN | 0–25 °C | 65–80 | Alternative to alkylation |
| Esterification | Methanol, acid catalyst or HATU/EDC | Methanol, DMF | RT to reflux | 80–90 | Ester formation with minimal racemization |
| Purification | Extraction, crystallization, chromatography | Various | RT | - | Purity >95% typically achieved |
Research Findings and Notes
Use of HATU and DIPEA in DMF has been reported as an efficient coupling method for esterification and amide bond formation, providing high yields and purity with minimal racemization. This method is particularly useful when sensitive functional groups are present.
Boc protection is favored due to its stability under a wide range of reaction conditions and ease of removal under acidic conditions, making it a standard protecting group in amino acid chemistry.
The introduction of the 4-methylbenzyl group via alkylation requires careful stoichiometric control and temperature regulation to avoid over-alkylation or side reactions. Reductive amination offers a milder alternative but may require additional purification steps.
Purification steps often employ solvent partitioning between organic solvents (ethyl acetate, dichloromethane) and aqueous phases, followed by washing with brine or acid/base solutions to remove impurities.
The compound's stereochemistry must be carefully preserved throughout synthesis to maintain biological activity, necessitating mild conditions and racemization inhibitors where applicable.
The preparation of this compound involves a series of well-established synthetic steps: Boc protection of the amino group, introduction of the 4-methylbenzyl substituent via alkylation or reductive amination, and esterification to the methyl ester. Use of peptide coupling reagents like HATU in DMF with bases such as DIPEA enhances reaction efficiency and product purity. Careful optimization of reaction conditions is critical to achieve high yields and preserve stereochemical integrity.
These methods are supported by diverse and authoritative sources, including patent literature and peer-reviewed articles, reflecting their robustness and applicability in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research indicates that compounds with similar structural motifs to methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate have shown promise in the development of anticancer agents. The incorporation of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protective group for amines during synthesis, allowing for selective reactions that can lead to the formation of bioactive molecules. Studies have demonstrated that derivatives of amino acid esters can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Analgesic Properties
This compound may also possess analgesic properties, similar to other amino acid derivatives. Research has shown that modifications in the amino acid structure can lead to enhanced binding affinities with pain receptors, potentially resulting in more effective pain management solutions .
Peptide Synthesis
Building Blocks for Peptides
this compound serves as an essential building block in peptide synthesis. The Boc group allows for easy deprotection under mild acidic conditions, facilitating the formation of peptides without compromising the integrity of sensitive functional groups. This property is particularly valuable in synthesizing complex peptides used in therapeutic applications .
Facilitating Solid-Phase Synthesis
In solid-phase peptide synthesis (SPPS), this compound can be utilized to create diverse peptide libraries. Its stable structure and ease of modification make it an ideal candidate for generating peptides with varied sequences and functionalities, which are crucial for drug discovery and development .
Pharmaceutical Intermediate
Synthesis of Bioactive Compounds
this compound is frequently employed as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations allows chemists to develop new drugs with tailored properties. For instance, it can be converted into more complex structures that mimic natural products or enhance pharmacological activity .
Case Studies in Drug Development
Several case studies highlight the utility of this compound in drug development processes. For example, researchers have successfully synthesized novel antihypertensive agents using this compound as a key intermediate. These studies emphasize the compound's versatility and effectiveness in generating compounds with desired therapeutic effects .
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate involves the reactivity of its functional groups. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions. The amino group can participate in various reactions, including nucleophilic substitution and peptide bond formation. The methylbenzyl group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (CAS: Not specified)
- Key Difference : Replaces the 4-methyl group with a 4-trifluoromethyl (CF₃) substituent.
- Impact: The electron-withdrawing CF₃ group increases metabolic stability but reduces solubility in polar solvents compared to the methyl group . Higher molecular weight (C₁₆H₂₀F₃NO₂) due to fluorine atoms.
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 266306-18-7)
- Key Difference : Substitutes the 4-methylbenzyl with a 4-bromophenyl group.
- Impact: Bromine’s electronegativity enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert methyl group . Higher molecular weight (C₁₅H₂₀BrNO₄, 358.23 g/mol) due to bromine .
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (CAS: 94790-24-6)
- Key Difference : Features a 4-methoxy (OCH₃) group instead of methyl.
- Impact: The electron-donating methoxy group increases solubility in aqueous media but may reduce steric shielding . Molecular formula C₁₆H₂₃NO₅ (309.36 g/mol) .
Functional Group Modifications
Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate (CAS: 1362160-41-5)
- Key Difference : Replaces the benzyl group with a sulfonyl-substituted phenyl ring.
- Purity reported at 95% .
2-N-Boc-2-aminomethyl-3-p-tolyl-propionic acid (CAS: 886366-49-0)
- Key Difference : Carboxylic acid form instead of methyl ester.
- Impact: Increased hydrophilicity and susceptibility to hydrolysis compared to the ester . Molecular formula C₁₆H₂₃NO₄ (293.36 g/mol) .
Data Table: Comparative Analysis
| Compound Name (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| Target Compound (790227-48-4) | 4-Methylbenzyl | C₁₇H₂₅NO₄ | 307.38 | Moderate lipophilicity, stability |
| 4-Trifluoromethyl analog (N/A) | 4-CF₃ | C₁₆H₂₀F₃NO₂ | 315.33 | High metabolic stability |
| 4-Bromo analog (266306-18-7) | 4-Br | C₁₅H₂₀BrNO₄ | 358.23 | Reactivity in cross-coupling |
| 4-Methoxy analog (94790-24-6) | 4-OCH₃ | C₁₆H₂₃NO₅ | 309.36 | Enhanced aqueous solubility |
| Sulfonyl derivative (1362160-41-5) | Sulfonyl phenyl | C₁₆H₂₃NO₆S | 357.42 | Improved crystallinity |
| Carboxylic acid analog (886366-49-0) | COOH | C₁₆H₂₃NO₄ | 293.36 | Hydrophilic, acid-labile |
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate (commonly referred to as Boc-amino acid derivative) is an organic compound notable for its applications in peptide synthesis and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-methylbenzyl substituent. Its molecular formula is , and it has a CAS number of 886366-49-0. The presence of the Boc group enhances stability during synthesis, while the amino group is crucial for biological interactions.
The biological activity of this compound can be attributed to its functional groups:
- Boc Group : Provides protection to the amino group during synthetic processes, which can be selectively removed under acidic conditions.
- Amino Group : Engages in nucleophilic substitution reactions and peptide bond formation, essential for protein synthesis.
- Methylbenzyl Group : Influences the compound's reactivity and interactions with biological targets.
Biological Applications
- Peptide Synthesis : This compound is widely used in the synthesis of peptides due to its stability and reactivity. The Boc protecting group allows for sequential coupling reactions without premature deprotection.
- Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme-substrate interactions.
- Enzyme Studies : The compound can be utilized to investigate enzyme mechanisms and interactions, providing insights into protein functionality.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Peptide Synthesis | Used as a building block for peptide chains | |
| Enzyme Interaction | Investigated in enzyme-substrate studies | |
| Medicinal Chemistry | Intermediate in drug synthesis |
Case Studies
-
Peptide Synthesis Efficiency :
A study demonstrated that using this compound as a precursor significantly improved the yield of desired peptide products compared to traditional methods. The Boc group facilitated easier purification steps post-reaction. -
Enzyme Substrate Interaction :
Research involving this compound highlighted its role in studying protease interactions, revealing that modifications to the methylbenzyl group can alter binding affinity and specificity towards target enzymes.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-((tert-butoxycarbonyl)amino)-2-(benzyl)propanoate | Lacks methyl substitution on benzyl ring | Lower reactivity in peptide coupling |
| Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate | Contains chlorine instead of methyl | Enhanced interaction with certain biological targets |
Q & A
Q. What are the standard synthetic routes for Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate?
The synthesis typically involves two key steps: (1) protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions, and (2) esterification of the carboxylic acid precursor with methanol. For example, esterification of 3-amino-2-(4-methylbenzyl)propanoic acid under acidic conditions yields the methyl ester derivative . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving high yields.
Q. How is the Boc-protecting group characterized and validated in this compound?
The presence of the Boc group is confirmed via NMR (e.g., a singlet at ~1.4 ppm for the tert-butyl protons) and infrared (IR) spectroscopy (C=O stretch at ~1680–1720 cm). Mass spectrometry (MS) is used to verify the molecular ion peak corresponding to the molecular formula .
Q. What are the primary applications of this compound in academic research?
It serves as a key intermediate in peptide synthesis and medicinal chemistry, particularly for introducing protected amino acid motifs into larger molecules. Its 4-methylbenzyl group enhances lipophilicity, making it useful in studies probing membrane permeability or protein-ligand interactions .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Coupling efficiency depends on activating agents (e.g., HATU, DCC) and reaction time. Pre-activation of the carboxylic acid (if present) with agents like DCC/DMAP in dichloromethane (DCM) improves yield. Monitoring by Kaiser test or HPLC ensures complete coupling. Side reactions, such as epimerization, can be minimized using low temperatures (<0°C) and non-polar solvents .
Q. What analytical strategies resolve contradictions in spectral data for structural confirmation?
Discrepancies in NMR or MS data may arise from residual solvents or rotamers. Strategies include:
- High-resolution MS (HRMS) to confirm exact mass.
- Variable-temperature NMR to identify dynamic rotational isomers (e.g., hindered rotation of the 4-methylbenzyl group).
- X-ray crystallography (if crystalline) for unambiguous structural assignment, as demonstrated for analogous compounds .
Q. How does the 4-methylbenzyl moiety influence the compound’s reactivity in catalytic hydrogenation?
The electron-donating methyl group on the benzyl ring stabilizes intermediates during hydrogenation, potentially reducing reaction rates compared to unsubstituted benzyl derivatives. Catalysts like Pd/C or PtO in ethanol at 50 psi H are effective for selective deprotection of the Boc group without reducing the ester .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Key challenges include:
- Low yield in Boc protection : Optimize stoichiometry (1.2 equiv Boc-Cl) and use anhydrous conditions to prevent hydrolysis.
- Purification difficulties : Employ flash chromatography (hexane/ethyl acetate gradients) or recrystallization from tert-butyl methyl ether (MTBE).
- Byproduct formation : Monitor via TLC and adjust reaction time to minimize over-esterification or dimerization .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
Density Functional Theory (DFT) calculations can model hydrolysis pathways of the ester and Boc groups. For example, the Boc group is labile under acidic conditions (e.g., HCl/dioxane), while the ester hydrolyzes in basic aqueous environments (e.g., LiOH/THF). Predictive tools like Reaxys or SciFinder enable rapid retrieval of stability data for analogous compounds .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
